Cas no 2171826-76-7 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid)

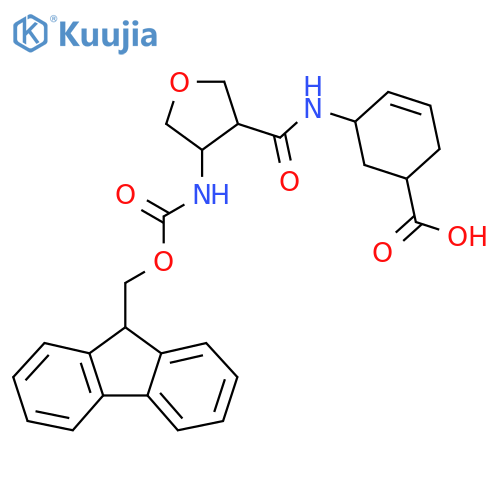

2171826-76-7 structure

商品名:5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid

- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid

- 2171826-76-7

- EN300-1555478

-

- インチ: 1S/C27H28N2O6/c30-25(28-17-7-5-6-16(12-17)26(31)32)23-13-34-15-24(23)29-27(33)35-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-5,7-11,16-17,22-24H,6,12-15H2,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: IFICWJDUELYLJB-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C(NC2C=CCC(C(=O)O)C2)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 476.19473662g/mol

- どういたいしつりょう: 476.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 809

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1555478-2.5g |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1555478-50mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1555478-500mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1555478-250mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1555478-10.0g |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1555478-5000mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1555478-0.5g |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1555478-1.0g |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1555478-2500mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1555478-5.0g |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclohex-3-ene-1-carboxylic acid |

2171826-76-7 | 5g |

$9769.0 | 2023-06-05 |

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

2171826-76-7 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclohex-3-ene-1-carboxylic acid) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量